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Compound of Interest

Compound Name: SKF-83566 hydrobromide

Cat. No.: B1682079

For researchers, scientists, and drug development professionals, understanding the precise
molecular interactions of a pharmacological tool is paramount. This guide provides a
comprehensive review of the selectivity profile of SKF-83566 hydrobromide, a potent
dopamine D1-like receptor antagonist. To offer a clearer perspective on its performance, we
present a direct comparison with the well-established D1-like antagonist, SCH-23390,
supported by experimental data and detailed methodologies.

SKF-83566 hydrobromide is a widely utilized research compound for investigating the roles of
D1-like dopamine receptors (D1 and D5) in various physiological and pathological processes.
Its utility, however, is intrinsically linked to its selectivity — its ability to bind to its intended target
with high affinity while minimizing interactions with other receptors and cellular components.
This guide delves into the binding and functional characteristics of SKF-83566, offering a clear
comparison to help researchers make informed decisions in their experimental designs.

At a Glance: Comparative Selectivity Profiles

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of
SKF-83566 and SCH-23390 for a range of molecular targets. Lower values indicate higher
affinity or potency.

Table 1: Dopamine Receptor Subtype Affinities
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D1/D2
Compound D1 (Ki, nM) D2 (Ki/KB, pM) D5 (Ki, nM) Selectivity
Ratio
No specific data
SKF-83566 ~0.56[1] 2[1] ~3571
found
>1 (low affinity)
SCH-23390 0.2[2][3] ] 0.3[2][3] >5000
Table 2: Off-Target Binding and Functional Activity
Target SKF-83566 SCH-23390
5-HT2 Receptor Ki =11 nM[1][5] High affinity[2][3]
5-HT1C Receptor No specific data found High affinity[2]
) IC50 = 5.7 uM (uptake S
Dopamine Transporter (DAT) o Weak inhibitor
inhibition)[5][6]
Adenylyl Cyclase 1 (AC1) Inactive[1] No specific data found
Adenylyl Cyclase 2 (AC2) Selective inhibition[1][5] No specific data found
Adenylyl Cyclase 5 (AC5) Inactive[1] No specific data found
Alpha-2 Adrenergic Receptor No specific data found Some activity[7]

In Focus: Key Selectivity Observations

SKF-83566 demonstrates high affinity for the D1-like dopamine receptors, with a Ki value of
approximately 0.56 nM for the D1 receptor.[1] Its selectivity over the D2 receptor is substantial,
with a KB value in the micromolar range.[1] This high D1/D2 selectivity is a critical feature for
researchers aiming to isolate D1-mediated effects.

However, it is crucial to note that SKF-83566 is not entirely specific to dopamine receptors. It
exhibits notable affinity for the 5-HT2 serotonin receptor, with a Ki of 11 nM.[1][5] Furthermore,
SKF-83566 acts as a competitive inhibitor of the dopamine transporter (DAT), albeit with a
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much lower potency (IC50 of 5.7 uM) compared to its D1 receptor affinity.[5][6] This interaction
with DAT could be a confounding factor in experiments involving dopamine dynamics.

Another distinguishing feature of SKF-83566 is its selective inhibition of adenylyl cyclase 2
(AC2), while being inactive against AC1 and AC5.[1][5] This provides a unique tool for
dissecting the roles of different adenylyl cyclase isoforms in cellular signaling.

In comparison, SCH-23390 also displays very high affinity for D1 and D5 receptors.[2][3]
Similar to SKF-83566, it has a significantly lower affinity for D2 receptors.[4] However, SCH-
23390 is known to have high affinity for 5-HT2 and 5-HT1C receptors, which should be
considered when interpreting experimental results.[2]

Visualizing the Pathways and Processes

To better understand the context of SKF-83566's action, the following diagrams illustrate the
canonical D1 receptor signaling pathway and the general workflow of a radioligand binding
assay used to determine its affinity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Unveiling the Selectivity of SKF-83566 Hydrobromide: A
Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1682079#a-review-of-the-selectivity-profile-of-skf-
83566-hydrobromide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
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